molecular formula C9H10 B1347348 cis-Propenylbenzene CAS No. 766-90-5

cis-Propenylbenzene

Cat. No. B1347348
CAS RN: 766-90-5
M. Wt: 118.18 g/mol
InChI Key: QROGIFZRVHSFLM-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08829079B2

Procedure details

Functionalized zirconia nanoparticles in which 50%, 25%, and 25% of the surface sites reacted with bufexamac, 2a (Preparatory Example 1), and 2b (Preparatory Example 2), respectively, were prepared as follows. A clean vial was charged with 10 grams of ZrO2 sol (47.3% weight) followed by 20 grams of 1-methoxy-2-propanol. Then 0.739 grams (0.70 mmol/g ZrO2) of bufexamac, 0.383 grams (0.35 mmol/g ZrO2) of 2a and 0.243 grams (0.35 mmol/g ZrO2) 2b were added to the vial. The content of the vial was stirred for 2 hours. The solution was then dried down to a powder, under vacuum, at 70° C. A total of 4.93 grams of zirconia nanoparticle powder was recovered. The powder was placed in a clean vial and redispersed in 4.93 grams of ultra-pure THF to yield a clear, slightly yellow solution. To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added. The vial was sealed and stirred for 12 hours at room temperature. An FT-IR was taken of the sample, and an IR peak was observed at 1751 cm−1 and attributed to the ν(C═O) stretch in the urethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ZrO2
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0.739 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCO[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](NO)=O)=[CH:10][CH:11]=1.[C:17]([O-])(=O)C(C)=C.COCC(O)C.NC(OCC)=O>>[CH3:17][CH:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Two
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Three
Name
ZrO2
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
COCC(C)O
Step Five
Name
Quantity
0.739 g
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The content of the vial was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, were prepared
CUSTOM
Type
CUSTOM
Details
The solution was then dried down to a powder, under vacuum, at 70° C
CUSTOM
Type
CUSTOM
Details
A total of 4.93 grams of zirconia nanoparticle powder was recovered
ADDITION
Type
ADDITION
Details
redispersed in 4.93 grams of ultra-pure THF
CUSTOM
Type
CUSTOM
Details
to yield a clear, slightly yellow solution
ADDITION
Type
ADDITION
Details
To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added
CUSTOM
Type
CUSTOM
Details
The vial was sealed
STIRRING
Type
STIRRING
Details
stirred for 12 hours at room temperature
Duration
12 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08829079B2

Procedure details

Functionalized zirconia nanoparticles in which 50%, 25%, and 25% of the surface sites reacted with bufexamac, 2a (Preparatory Example 1), and 2b (Preparatory Example 2), respectively, were prepared as follows. A clean vial was charged with 10 grams of ZrO2 sol (47.3% weight) followed by 20 grams of 1-methoxy-2-propanol. Then 0.739 grams (0.70 mmol/g ZrO2) of bufexamac, 0.383 grams (0.35 mmol/g ZrO2) of 2a and 0.243 grams (0.35 mmol/g ZrO2) 2b were added to the vial. The content of the vial was stirred for 2 hours. The solution was then dried down to a powder, under vacuum, at 70° C. A total of 4.93 grams of zirconia nanoparticle powder was recovered. The powder was placed in a clean vial and redispersed in 4.93 grams of ultra-pure THF to yield a clear, slightly yellow solution. To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added. The vial was sealed and stirred for 12 hours at room temperature. An FT-IR was taken of the sample, and an IR peak was observed at 1751 cm−1 and attributed to the ν(C═O) stretch in the urethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ZrO2
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0.739 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCO[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](NO)=O)=[CH:10][CH:11]=1.[C:17]([O-])(=O)C(C)=C.COCC(O)C.NC(OCC)=O>>[CH3:17][CH:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Two
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Three
Name
ZrO2
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
COCC(C)O
Step Five
Name
Quantity
0.739 g
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The content of the vial was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, were prepared
CUSTOM
Type
CUSTOM
Details
The solution was then dried down to a powder, under vacuum, at 70° C
CUSTOM
Type
CUSTOM
Details
A total of 4.93 grams of zirconia nanoparticle powder was recovered
ADDITION
Type
ADDITION
Details
redispersed in 4.93 grams of ultra-pure THF
CUSTOM
Type
CUSTOM
Details
to yield a clear, slightly yellow solution
ADDITION
Type
ADDITION
Details
To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added
CUSTOM
Type
CUSTOM
Details
The vial was sealed
STIRRING
Type
STIRRING
Details
stirred for 12 hours at room temperature
Duration
12 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08829079B2

Procedure details

Functionalized zirconia nanoparticles in which 50%, 25%, and 25% of the surface sites reacted with bufexamac, 2a (Preparatory Example 1), and 2b (Preparatory Example 2), respectively, were prepared as follows. A clean vial was charged with 10 grams of ZrO2 sol (47.3% weight) followed by 20 grams of 1-methoxy-2-propanol. Then 0.739 grams (0.70 mmol/g ZrO2) of bufexamac, 0.383 grams (0.35 mmol/g ZrO2) of 2a and 0.243 grams (0.35 mmol/g ZrO2) 2b were added to the vial. The content of the vial was stirred for 2 hours. The solution was then dried down to a powder, under vacuum, at 70° C. A total of 4.93 grams of zirconia nanoparticle powder was recovered. The powder was placed in a clean vial and redispersed in 4.93 grams of ultra-pure THF to yield a clear, slightly yellow solution. To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added. The vial was sealed and stirred for 12 hours at room temperature. An FT-IR was taken of the sample, and an IR peak was observed at 1751 cm−1 and attributed to the ν(C═O) stretch in the urethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ZrO2
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0.739 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCO[C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13](NO)=O)=[CH:10][CH:11]=1.[C:17]([O-])(=O)C(C)=C.COCC(O)C.NC(OCC)=O>>[CH3:17][CH:13]=[CH:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Two
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Step Three
Name
ZrO2
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
COCC(C)O
Step Five
Name
Quantity
0.739 g
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOC=1C=CC(=CC1)CC(=O)NO
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The content of the vial was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively, were prepared
CUSTOM
Type
CUSTOM
Details
The solution was then dried down to a powder, under vacuum, at 70° C
CUSTOM
Type
CUSTOM
Details
A total of 4.93 grams of zirconia nanoparticle powder was recovered
ADDITION
Type
ADDITION
Details
redispersed in 4.93 grams of ultra-pure THF
CUSTOM
Type
CUSTOM
Details
to yield a clear, slightly yellow solution
ADDITION
Type
ADDITION
Details
To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added
CUSTOM
Type
CUSTOM
Details
The vial was sealed
STIRRING
Type
STIRRING
Details
stirred for 12 hours at room temperature
Duration
12 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.